2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine ring, and an oxadiazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a piperidine derivative with a pyrazine carboxylic acid hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound .
Scientific Research Applications
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole include other heterocyclic compounds with similar structural features, such as:
- 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(Piperidin-4-yl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
- 2-(Piperidin-4-yl)-5-(quinolin-2-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the pyrazine ring, in particular, may confer unique electronic properties and interactions with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-piperidin-4-yl-5-pyrazin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)10-15-16-11(17-10)9-7-13-5-6-14-9/h5-8,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUSEWCMYUIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676572 |
Source
|
Record name | 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-56-1 |
Source
|
Record name | 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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